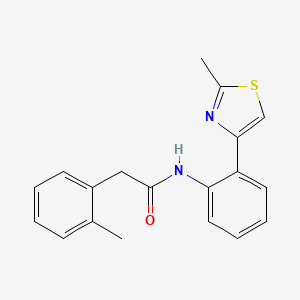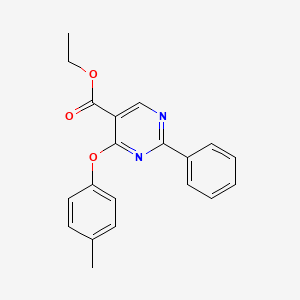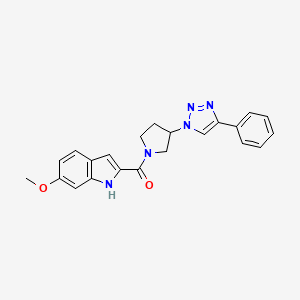
(6-methoxy-1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(6-methoxy-1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C22H21N5O2 and a molecular weight of 387.4431.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, it’s worth noting that indole derivatives are often synthesized based on their inhibitory effect on tubulin polymerization2.Molecular Structure Analysis
The molecular structure of this compound is not directly available from the search results. However, indole derivatives are known to be aromatic due to the presence of a benzenoid nucleus and excessive π-electrons delocalization3.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the search results. However, some indole derivatives have shown inhibitory activities against certain cancer cell lines4.Physical And Chemical Properties Analysis
The physical and chemical properties of this specific compound are not directly available from the search results. However, indole derivatives are generally crystalline and colorless in nature with specific odors3.Applications De Recherche Scientifique
To derive insights related to compounds with similar structural features or functionalities, we can look into the broader categories of research involving indoles, triazoles, and pyrrolidine derivatives, which often focus on:
Synthesis and Structural Analysis : Studies on similar compounds typically aim to develop novel synthetic routes or analyze their molecular and crystal structures to understand their chemical properties better. For instance, research on related heterocyclic compounds often explores their synthesis, crystal structure, and potential as building blocks in organic synthesis (Butcher, Bakare, & John, 2006; Kloubert, Kretschmer, Görls, & Westerhausen, 2012).
Biological Evaluation and Potential Applications : Certain indole, triazole, and pyrrolidine derivatives are evaluated for biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibition properties. Such studies are crucial for identifying potential therapeutic applications of new compounds (Sunitha et al., 2017; Battula et al., 2017).
Molecular Modeling and Computational Studies : Computational studies provide insights into the electronic properties, binding energies, and potential biological interactions of compounds, which are essential for drug design and materials science applications (Cojocaru, Rotaru, Harabagiu, & Săcărescu, 2013).
Safety And Hazards
Specific safety and hazard information for this compound is not available from the search results. However, some indole derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation5.
Orientations Futures
The future directions for this compound are not directly available from the search results. However, indole derivatives have diverse biological activities and have potential to be explored for newer therapeutic possibilities3.
Please note that this information is based on the available search results and may not fully cover the specific compound you’re asking about. For more detailed information, please refer to specialized databases or scientific literature.
Propriétés
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-29-18-8-7-16-11-20(23-19(16)12-18)22(28)26-10-9-17(13-26)27-14-21(24-25-27)15-5-3-2-4-6-15/h2-8,11-12,14,17,23H,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINJTKZZSPZUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)N4C=C(N=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methoxy-1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B2834856.png)
![(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2834857.png)
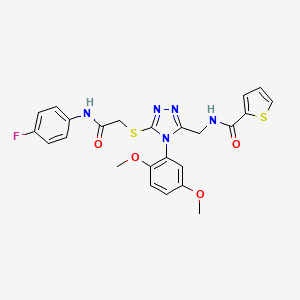
![N-(3-chloro-4-fluorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2834859.png)
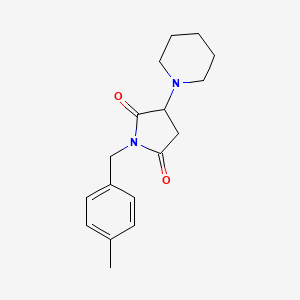
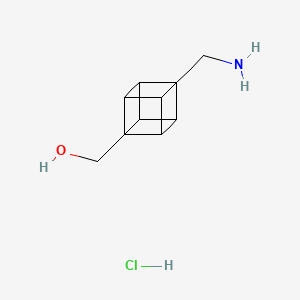
![(3S)-3-(2,6-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2834863.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2834864.png)
![2-(3,5-Dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2834865.png)
![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(4-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2834868.png)
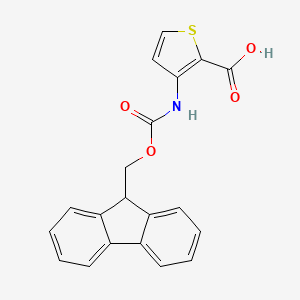
![N-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl}-N-cyanoaniline](/img/structure/B2834871.png)
